REACTION_SMILES
|
[CH2:29]([Cl:30])[Cl:31].[CH3:15][O:16][CH:17]([CH2:18][NH2:19])[O:20][CH3:21].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[Cl:14])[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[NH:19][CH2:18][CH:17]([O:16][CH3:15])[O:20][CH3:21])[cH:6][cH:7][c:8]1[O:9][CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC(=O)Cl)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CC(=O)NCC(OC)OC)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |